(3-Chlorophenyl) 2-hydroxybenzoate
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Overview
Description
. This compound is a derivative of benzoic acid and is characterized by the presence of a chlorophenyl group attached to the benzoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl) 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 3-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl) 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chlorophenyl) 2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Chlorophenyl) 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A precursor to (3-Chlorophenyl) 2-hydroxybenzoate, known for its use in acne treatment and as a pain reliever.
Methyl 2-hydroxybenzoate:
Ethyl 2-hydroxybenzoate: Similar to methyl salicylate but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H9ClO3 |
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Molecular Weight |
248.66 g/mol |
IUPAC Name |
(3-chlorophenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C13H9ClO3/c14-9-4-3-5-10(8-9)17-13(16)11-6-1-2-7-12(11)15/h1-8,15H |
InChI Key |
DSRAKPISHLDESU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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